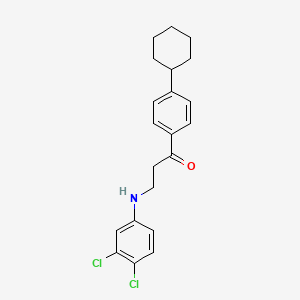
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a propanone moiety substituted with a dichloroanilino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-cyclohexylbenzaldehyde through the Friedel-Crafts alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Condensation Reaction: The 4-cyclohexylbenzaldehyde is then subjected to a condensation reaction with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is subsequently reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
化学反应分析
Types of Reactions: 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with substituted nucleophiles.
科学研究应用
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, leading to altered cellular functions.
Gene Expression: Modulation of gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-butanone: Similar structure but with a butanone moiety instead of propanone.
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-pentanone: Similar structure but with a pentanone moiety instead of propanone.
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-hexanone: Similar structure but with a hexanone moiety instead of propanone.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-11,14-15,24H,1-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGKSVNUNKQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
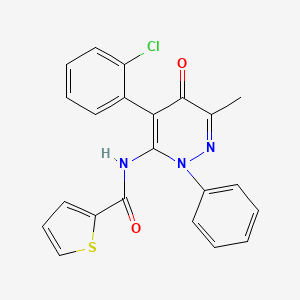
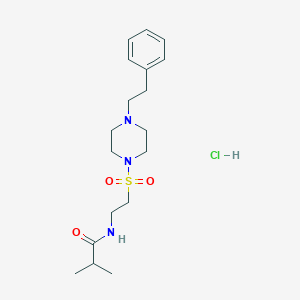

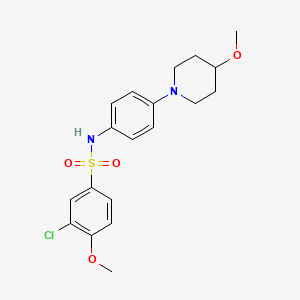
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2951678.png)
![3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2951679.png)
![2-Methyl-5-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2951681.png)
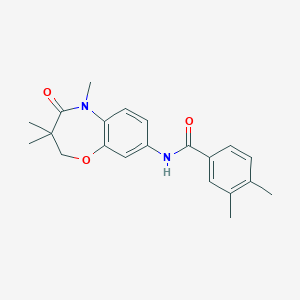
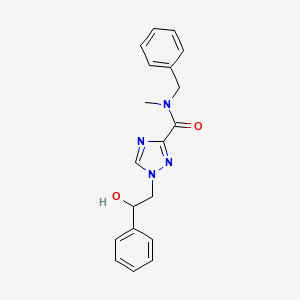

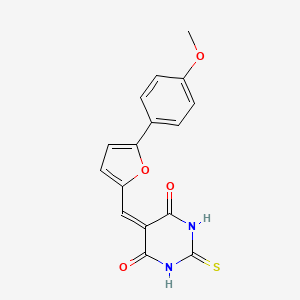
![4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide](/img/structure/B2951690.png)

